3-Methyl-6-(4-methylphenoxy)benzo[c][1,8]naphthyridin-1(4H)-one
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Overview
Description
3-Methyl-6-(4-methylphenoxy)benzo[c][1,8]naphthyridin-1(4H)-one is a complex organic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes a naphthyridine core fused with a benzo ring and substituted with methyl and phenoxy groups. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(4-methylphenoxy)benzo[c][1,8]naphthyridin-1(4H)-one typically involves multi-step organic reactions. One common method includes the cyclization of 2-anilinonicotinic acids or the corresponding nitriles . The reaction conditions often require specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade solvents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-(4-methylphenoxy)benzo[c][1,8]naphthyridin-1(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy and methyl groups can undergo substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Methyl-6-(4-methylphenoxy)benzo[c][1,8]naphthyridin-1(4H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-6-(4-methylphenoxy)benzo[c][1,8]naphthyridin-1(4H)-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and proteins, potentially inhibiting their activity. This binding can disrupt cellular processes, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but initial studies suggest involvement in oxidative stress pathways and DNA interaction .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-4-methylquinoline: A precursor in the synthesis of naphthyridine derivatives.
4,4-Diaryl-1,4-dihydro-2,3-benzo-1,8-naphthyridines: Similar in structure but with different substituents, leading to varied chemical properties.
Uniqueness
3-Methyl-6-(4-methylphenoxy)benzo[c][1,8]naphthyridin-1(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of methyl and phenoxy groups on the naphthyridine core differentiates it from other naphthyridine derivatives, making it a valuable compound for targeted research applications.
Properties
CAS No. |
106051-97-2 |
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Molecular Formula |
C20H16N2O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
3-methyl-6-(4-methylphenoxy)-4H-benzo[c][1,8]naphthyridin-1-one |
InChI |
InChI=1S/C20H16N2O2/c1-12-7-9-14(10-8-12)24-20-16-6-4-3-5-15(16)18-17(23)11-13(2)21-19(18)22-20/h3-11H,1-2H3,(H,21,22,23) |
InChI Key |
MVNHLVNWRACFTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC3=C(C4=CC=CC=C42)C(=O)C=C(N3)C |
Origin of Product |
United States |
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